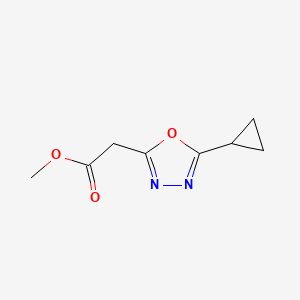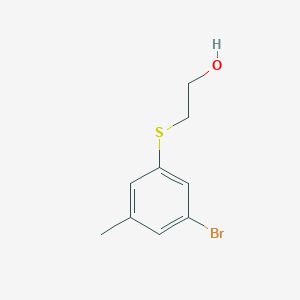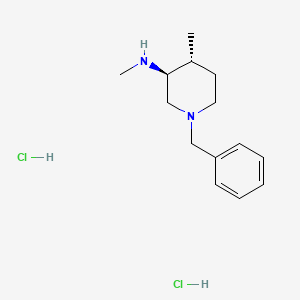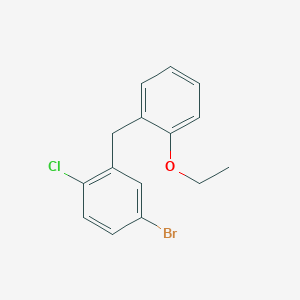
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” is a chemical compound with the CAS Number: 1803583-26-7 . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate”, can be achieved from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This one-pot synthesis-arylation strategy features a second stage copper-catalyzed 1,3,4-oxadiazole arylation .Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The reaction sequence for the synthesis of 1,3,4-oxadiazoles, including “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate”, tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Physical And Chemical Properties Analysis
“Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” is a liquid at room temperature . It has a molecular weight of 182.18 and is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Agents
The 1,3,4-oxadiazole derivatives have been recognized for their antibacterial and antiviral properties. Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate could be explored as a potential antimicrobial agent, given its structural similarity to these biologically active compounds .
Agriculture: Plant Protection
Compounds based on 1,3,4-oxadiazole can act as plant protection agents . They exhibit herbicidal, insecticidal, and fungicidal activity, which could be crucial in safeguarding crops against various pathogens and pests .
Pharmaceutical Synthesis: Building Blocks
The compound’s structure makes it a valuable building block for synthesizing more complex molecules with potential therapeutic effects. Its use in creating new pharmacologically active molecules could be significant .
Antineoplastic Research: Cancer Treatment
Some oxadiazole derivatives have shown antineoplastic (anti-cancer) activity. Research into Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate could uncover new avenues for cancer treatment, particularly in designing drugs targeting specific cancer cell lines .
Biochemistry: Enzyme Inhibition
The compound may serve as an enzyme inhibitor, disrupting the metabolic pathways of disease-causing organisms or cancer cells. This application could lead to the development of new treatments for various diseases .
Material Science: Organic Semiconductors
Due to the electronic properties of the oxadiazole ring, this compound might be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, the compound could be used as a standard or reference in chromatographic studies to help identify or quantify similar compounds in mixtures .
Molecular Biology: Gene Expression Studies
The compound could be involved in gene expression studies, particularly as a reagent that affects the transcription factors or other proteins involved in gene regulation .
Safety And Hazards
The safety information for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The future directions for “Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate” and similar compounds could involve further investigations into their activity as anticancer, antimicrobial, and antiviral agents . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . Future research could explore alternative synthesis methods.
Eigenschaften
IUPAC Name |
methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7(11)4-6-9-10-8(13-6)5-2-3-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMNUVPAPBRJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |
CAS RN |
1803583-26-7 | |
| Record name | methyl 2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)
![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1383225.png)
![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)


![Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B1383231.png)





